1,2-Bis(2-hydroxyethoxy)benzene

Description

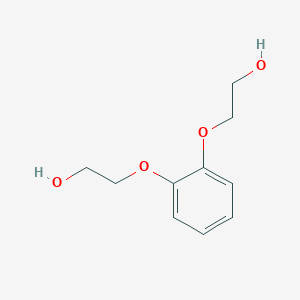

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-hydroxyethoxy)phenoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4,11-12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTDCPGVNRBTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCO)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20364878 | |

| Record name | 1,2-Bis(2-hydroxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10234-40-9 | |

| Record name | 1,2-Bis(2-hydroxyethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10234-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(2-hydroxyethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20364878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanol, 2,2'-[1,2-phenylenebis(oxy)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1,2-Bis(2-hydroxyethoxy)benzene

This guide provides a comprehensive overview of the synthesis and characterization of 1,2-Bis(2-hydroxyethoxy)benzene, a significant aromatic diol used in various chemical applications. The methodologies detailed herein are grounded in established chemical principles and validated analytical techniques, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.

Introduction: Significance of this compound

This compound, also known as catechol bis(2-hydroxyethyl) ether, is a versatile organic compound. Its structure, featuring a central benzene ring functionalized with two hydroxyethoxy side chains, imparts unique properties that make it a valuable building block in polymer chemistry and as a precursor in the synthesis of more complex molecules. The presence of two primary alcohol functionalities allows for a variety of subsequent chemical transformations, making it a key intermediate in the development of novel materials and pharmaceutical agents.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis.[1][2][3] This classic and reliable method involves the reaction of an alkoxide with a primary alkyl halide. In this specific application, catechol is deprotonated to form a dianion, which then acts as a nucleophile, attacking two equivalents of 2-chloroethanol.

Reaction Mechanism

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The process can be dissected into two primary stages:

-

Deprotonation of Catechol: Catechol, a 1,2-dihydroxybenzene, is treated with a strong base, typically sodium hydroxide (NaOH), to deprotonate both hydroxyl groups. This results in the formation of the sodium salt of catechol, a potent nucleophile.

-

Nucleophilic Attack: The resulting catechol dianion attacks the electrophilic carbon atom of 2-chloroethanol. The chloride ion, being a good leaving group, is displaced. This SN2 reaction occurs twice to yield the final product, this compound.

Experimental Protocol

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times. Catechol is toxic and a suspected carcinogen.[4][5][6] 2-Chloroethanol is highly toxic and flammable.[7][8][9][10] Sodium hydroxide is corrosive and can cause severe burns.[11][12][13][14][15]

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

2-Chloroethanol

-

Sodium Hydroxide (NaOH)

-

Anhydrous Ethanol (as solvent)

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar quantity of catechol in anhydrous ethanol.

-

In a separate beaker, prepare a solution of sodium hydroxide in anhydrous ethanol. The molar ratio of NaOH to catechol should be approximately 2.2:1 to ensure complete deprotonation.

-

Slowly add the sodium hydroxide solution to the catechol solution while stirring. The reaction is exothermic, and the mixture may warm up.

-

To this mixture, add 2.2 molar equivalents of 2-chloroethanol dropwise.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. A precipitate of sodium chloride will form.

-

Filter the mixture to remove the sodium chloride precipitate.

-

Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography.

-

Dry the purified crystals under vacuum to obtain this compound as a white crystalline solid.

Rationale for Experimental Choices

-

Solvent: Anhydrous ethanol is chosen as the solvent because it readily dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for a suitable reflux temperature to drive the reaction forward.

-

Base: Sodium hydroxide is a strong and cost-effective base for deprotonating the phenolic hydroxyl groups of catechol.

-

Stoichiometry: A slight excess of sodium hydroxide and 2-chloroethanol is used to ensure the complete conversion of catechol, which can be challenging to remove from the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.

Physical Properties

| Property | Expected Value |

| Appearance | White crystalline solid |

| Melting Point | 75-78 °C[16] |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

Spectroscopic Analysis

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra should be acquired.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Expected Chemical Shifts (in DMSO-d₆):

-

Aromatic Protons (4H): A multiplet in the range of δ 6.8-7.0 ppm.

-

-OCH₂- Protons (4H): A triplet around δ 4.0 ppm.

-

-CH₂OH Protons (4H): A triplet around δ 3.7 ppm.

-

-OH Protons (2H): A broad singlet that may vary in position depending on concentration and solvent.

-

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Expected Chemical Shifts (in DMSO-d₆):

-

Aromatic Carbons (C-O): Around δ 148 ppm.

-

Aromatic Carbons (C-H): In the range of δ 115-122 ppm.

-

-OCH₂- Carbon: Around δ 69 ppm.

-

-CH₂OH Carbon: Around δ 59 ppm.

-

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or a thin film.

-

Expected Absorption Bands:

-

O-H Stretch (Alcohol): A broad band in the region of 3500-3200 cm⁻¹.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the range of 1600-1450 cm⁻¹.

-

C-O Stretch (Ether): A strong band around 1250 cm⁻¹.

-

C-O Stretch (Alcohol): A strong band around 1050 cm⁻¹.

-

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Expected Results:

-

Molecular Ion Peak (M⁺): A peak at m/z = 198, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of side chains or parts of the side chains.

-

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

This guide has detailed a robust and well-established methodology for the synthesis of this compound via the Williamson ether synthesis. The comprehensive characterization protocol, employing a suite of analytical techniques, ensures the unambiguous identification and purity assessment of the final product. The provided rationale and workflows are intended to equip researchers and scientists with the necessary knowledge and practical insights to successfully synthesize and characterize this important chemical intermediate.

References

- 2-Chloroethanol - Safety Data Sheet. (n.d.).

- Sodium Hydroxide - Safety Data Sheet. (2016, May 19).

- Sodium Hydroxide 40% - SAFETY DATA SHEET. (n.d.).

- 2-Chloroethanol MSDS. (n.d.). Scribd.

- SAFETY DATA SHEET - Catechol. (2009, September 26). Fisher Scientific.

- Safety Data Sheet: Sodium hydroxide. (n.d.). Carl ROTH.

- SAFETY DATA SHEET - 2-Chloroethanol. (2010, June 4). Fisher Scientific.

- 2 - SAFETY DATA SHEET. (2010, June 4).

- SAFETY DATA SHEET (SDS) - Name of chemical : Sodium Hydroxide. (2021, June 21).

- Safety Data Sheet - Catechol. (2025, December 19). Cayman Chemical.

- Safety Data Sheet: Sodium hydroxide. (n.d.). Chemos GmbH&Co.KG.

- Safety data sheet - 2-chloroethanol. (2025, September 5). ITW Reagents.

- (±)-Catechol SDS, 7295-85-4 Safety Data Sheets. (n.d.). ECHEMI.

- Catechol. (n.d.). Apollo Scientific.

- Catechol. (n.d.).

- Williamson ether synthesis. (n.d.). In Wikipedia.

- Williamson Ether Synthesis. (n.d.). Chemistry Steps.

- Williamson Ether Synthesis. (n.d.).

- Williamson Ether Synthesis Reaction Mechanism. (2018, May 2). YouTube.

- 1,3-Bis(2-hydroxyethoxy)benzene. (n.d.). PubChem.

- The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.

- 1,3-Bis(2-hydroxyethoxy)benzene(102-40-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- Supporting information - The Royal Society of Chemistry. (n.d.).

- Chemical Database: 1,4-Bis(2-Hydroxyethoxy)Benzene. (n.d.). EnvironmentalChemistry.com.

- O,O'-BIS(2-HYDROXYETHOXY)BENZENE. (2025, January 27). ChemicalBook.

- FTIR spectra of the homologs poly(1,4-bis(2-hydroxyethyl)benzene... (n.d.). ResearchGate.

- 1,2-bis(hydroxymethyl)benzene. (n.d.). Stenutz.

- 1,2-Bis(1-hydroxyethyl)benzene. (n.d.). PubChem.

- 1,3-Bis(2-Hydroxyethoxy)Benzene|HER-Solid. (n.d.). ZhangJia Gang YaRui Chemical Co., Ltd.

- Benzene, ethoxy- - the NIST WebBook. (n.d.). National Institute of Standards and Technology.

- ¹H NMR spectra of poly(1,4-bis(2-hydroxyethyl)benzene... (n.d.). ResearchGate.

- 1H NMR Spectrum (1D, benzene, experimental) (HMDB0034170). (n.d.). Human Metabolome Database.

- 4,5-Diiodo-1,2-bis[2-[2-(2-hydroxyethyloxy)ethoxy]ethoxy]benzene - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- 1,4-Bis(2-hydroxyethoxy)benzene. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).

- FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. (2012, September 19). Insubria.

- Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. (n.d.). CORE.

- BJOC - Search Results. (n.d.). Beilstein Journals.

- Benzene, (2-methoxyethoxy)- - the NIST WebBook. (n.d.).

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fishersci.com [fishersci.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. opcw.org [opcw.org]

- 8. scribd.com [scribd.com]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. scienceinteractive.com [scienceinteractive.com]

- 12. chemsupply.com.au [chemsupply.com.au]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. tatachemicals.com [tatachemicals.com]

- 15. chemos.de [chemos.de]

- 16. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [chemicalbook.com]

An In-depth Technical Guide to 1,2-Bis(2-hydroxyethoxy)benzene (CAS: 10234-40-9)

<

Prepared by: Gemini, Senior Application Scientist

Introduction: Defining the Molecule

1,2-Bis(2-hydroxyethoxy)benzene, also known by its synonym 2,2'-(o-Phenylenedioxy)diethanol, is an aromatic diol belonging to the family of phenoxyethanol derivatives. Its unique structure, featuring a catechol (1,2-dihydroxybenzene) core functionalized with two hydroxyethoxy side chains, makes it a molecule of significant interest in polymer science and synthetic chemistry. The ortho-positioning of the flexible, reactive side chains distinguishes its steric and conformational properties from its more commonly cited meta- and para-isomers, suggesting specialized applications where specific molecular architecture is paramount. This guide provides a comprehensive technical overview of its synthesis, characterization, potential applications, and safety protocols, tailored for professionals in research and drug development.

Part 1: Chemical and Physical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application. This compound is a solid at room temperature, a key attribute for handling and formulation.

Table 1: Core Chemical and Physical Data

| Property | Value | Source(s) |

| CAS Number | 10234-40-9 | [1] |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1] |

| IUPAC Name | 2-[2-(2-hydroxyethoxy)phenoxy]ethan-1-ol | N/A |

| Synonyms | 2,2'-(o-Phenylenedioxy)diethanol, O,O'-Bis(2-hydroxyethoxy)benzene | [1] |

| Appearance | Light beige crystalline powder | [3] |

| Melting Point | 75-78 °C (lit.) |

Below is the two-dimensional structure of this compound.

Caption: 2D structure of this compound.

Part 2: Synthesis and Manufacturing Insights

The primary route to synthesizing this compound is through the ethoxylation of catechol (benzene-1,2-diol). This process involves the ring-opening addition of ethylene oxide to the phenolic hydroxyl groups.[4] A more controlled laboratory-scale approach often utilizes nucleophilic substitution with a 2-haloethanol or reaction with ethylene carbonate.

Protocol: Synthesis via Williamson Ether Synthesis Analogue

This protocol describes a robust laboratory method for synthesizing the target compound starting from catechol and 2-bromoethanol, a variation of the Williamson ether synthesis.

Step-by-Step Methodology:

-

Deprotonation: Dissolve catechol (1.0 eq) in a suitable polar aprotic solvent, such as ethanol. Add a strong base, like sodium hydroxide (2.0 eq), and stir the mixture at 50°C for approximately 2 hours to form the disodium catecholate salt.[5]

-

Nucleophilic Substitution: Slowly add 2-bromoethanol (2.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 12 hours. The catecholate dianion acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol and displacing the bromide leaving group.

-

Workup and Isolation: After cooling, remove the solvent under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ether, to yield this compound as a crystalline solid.[5]

Caption: Generalized workflow for the synthesis of the title compound.

Part 3: Analytical and Spectroscopic Profile

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Table 2: Predicted Spectroscopic Data

While a comprehensive, published spectral database for this specific isomer is sparse, the expected characteristics can be reliably predicted based on its structure and data from analogous compounds.[6][7][8]

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (Ar-H): A multiplet in the range of δ 6.8-7.2 ppm, characteristic of an ortho-disubstituted benzene ring. - Methylene protons (-O-CH₂-): Two distinct triplets around δ 3.8-4.2 ppm due to coupling with adjacent methylene groups. - Hydroxyl protons (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | - Aromatic carbons (Ar-C-O): Signal around δ 148-150 ppm. - Aromatic carbons (Ar-C-H): Signals in the range of δ 115-125 ppm. - Methylene carbons (-O-CH₂-): Signals around δ 60-70 ppm. |

| FT-IR (cm⁻¹) | - O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ (hydroxyl groups). - C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹. - C-H Stretch (Aliphatic): Peaks in the 2850-3000 cm⁻¹ range. - C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹. - C-O Stretch (Ether & Alcohol): Strong bands in the 1050-1250 cm⁻¹ region. |

| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 198. - Key Fragments: Expect fragmentation patterns corresponding to the loss of hydroxyethyl groups (e.g., m/z = 153, 137, 109).[9][10] |

Analytical Chromatography Protocol

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of non-volatile compounds like this compound.

Methodology:

-

System: A standard HPLC system with a Diode Array Detector (DAD) or UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile or methanol. A typical starting point would be a 60:40 mixture of methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzene ring (typically around 270-280 nm).

-

Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a concentration of ~1 mg/mL.

-

Analysis: Inject 10-20 µL of the sample. Purity is determined by the relative area of the main peak.

Part 4: Applications in Research and Development

The twin primary hydroxyl groups and the aromatic core define the utility of this compound, primarily as a specialty monomer or chain extender in polymer synthesis.

Role in Polymer Chemistry

Analogous to its meta- and para-isomers, the title compound can serve as a diol monomer in polycondensation reactions.[11][12][13]

-

Polyurethanes: It can act as a chain extender, reacting with diisocyanate prepolymers. The rigid catechol core would form part of the "hard segments" in the resulting polyurethane elastomer, imparting thermal stability and mechanical strength. The ortho-linkage, compared to the linear geometry of the para-isomer, would introduce a "kink" in the polymer chain, potentially disrupting crystalline packing and yielding more flexible or amorphous materials.

-

Polyesters: Reaction with dicarboxylic acids or their derivatives (e.g., adipic acid, maleic anhydride) via polyesterification yields polyesters.[14][15] The properties of these polymers, such as glass transition temperature and mechanical strength, can be tailored based on the choice of the co-monomer.

Caption: Reaction scheme for polyurethane synthesis.

Precursor in Supramolecular and Ligand Chemistry

The ortho-positioning of the two hydroxyethoxy arms makes this compound an excellent precursor for synthesizing bidentate ligands capable of chelating metal ions. Further chemical modification could lead to the formation of crown ethers or other macrocyclic hosts, which are of high interest in supramolecular chemistry and ion-selective sensing.

Part 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical intermediate.

Table 3: GHS Hazard Identification [2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[2]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved N95 respirator or higher.

Storage and Stability

-

Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[16]

-

Containers: Keep containers tightly closed and properly labeled.

-

Incompatibilities: Avoid contact with strong oxidizing agents, which may cause exothermic reactions.[16]

-

Stability: The compound is stable under recommended storage conditions. Hazardous polymerization will not occur.[16]

Conclusion

This compound (CAS: 10234-40-9) is a specialized aromatic diol with significant potential as a monomer and chemical intermediate. Its unique ortho-substituted structure offers a means to modulate polymer properties, such as flexibility and crystallinity, in ways not achievable with its meta- and para-isomers. Furthermore, its geometry makes it an attractive building block for complex ligands and macrocycles. A comprehensive understanding of its synthesis, analytical profile, and safety requirements, as detailed in this guide, is crucial for leveraging its full potential in advanced material design and chemical innovation.

References

- Gleason, J. G., & Heikes, J. E. (1989). U.S. Patent No. 4,855,075. Washington, DC: U.S.

- Zhang, Z., et al. (2014). Synthesis of o-ethoxyphenol from catechol and ethanol over oxide catalyst.

- Kao, C.-L., et al. (2019). Revisiting Hydroxyalkylation of Phenols with Cyclic Carbonates.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science. Polymer Science.

-

ZhangJia Gang YaRui Chemical Co., Ltd. (n.d.). 1,3-Bis(2-Hydroxyethoxy)Benzene|HER-Solid. Retrieved from [Link]

-

Ohio.gov. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]

- Wikipedia. (n.d.).

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements.

- Daugulis, O., et al. (2011).

- Zhang, X., et al. (2019). The IR spectra of compounds 1 and 2 before (a) and upon benzene hydroxylation (b).

- NINGBO INNO PHARMCHEM CO., LTD. (2025). The Impact of 1,3-Bis(2-hydroxyethoxy)benzene on Polymer Properties: A Deep Dive.

- NINGBO INNO PHARMCHEM CO., LTD. (2025). The Chemical Intermediate You Need: Understanding 1,3-Bis(2-hydroxyethoxy)benzene. Chemical Manufacturing.

-

PubChem. (n.d.). 1,2-Bis(1-hydroxyethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 1,3-bis(2-hydroxyethoxy)benzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

- Vijayakumar, C. T., et al. (2007). Synthesis and characterization of 1,3-bis(2-hydroxyethoxy) benzene based saturated and unsaturated polyesters.

- Zhang, G. (2019).

- Heller, S. R., & Milne, G. W. A. (1978).

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. aaronchem.com [aaronchem.com]

- 3. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [chemicalbook.com]

- 4. Ethoxylation - Wikipedia [en.wikipedia.org]

- 5. 1,2-Bis(2-broMoethoxy)benzene synthesis - chemicalbook [chemicalbook.com]

- 6. 1,3-Bis(2-hydroxyethoxy)benzene | C10H14O4 | CID 66885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Bis(2-hydroxyethoxy)benzene(102-40-9) 1H NMR [m.chemicalbook.com]

- 8. Benzene, ethoxy- [webbook.nist.gov]

- 9. Benzene, ethoxy- [webbook.nist.gov]

- 10. govinfo.gov [govinfo.gov]

- 11. nbinno.com [nbinno.com]

- 12. 1,3-Bis(2-Hydroxyethoxy)Benzene|HER-Solid - ZhangJia Gang YaRui Chemical Co., Ltd. [yaruichem.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. dam.assets.ohio.gov [dam.assets.ohio.gov]

"spectral data (NMR, IR, Mass Spec) of 1,2-Bis(2-hydroxyethoxy)benzene"

An In-Depth Technical Guide to the Spectral Analysis of 1,2-Bis(2-hydroxyethoxy)benzene

This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound (CAS No. 13035-61-5). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles, experimental protocols, and data interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. Our approach emphasizes not just the data itself, but the underlying scientific rationale for the analytical strategies employed, ensuring a self-validating system of characterization.

Molecular Structure and Analytical Imperative

This compound is a catechol derivative featuring two hydroxyethoxy side chains. Its structure, containing an aromatic ring, ether linkages, and primary alcohol functionalities, presents a unique spectroscopic fingerprint. Accurate characterization is paramount for its use in synthesis, polymer science, and as a potential building block in pharmaceutical development. This guide will establish the expected spectral data and the methodologies to acquire and interpret it.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. A multi-faceted approach involving 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC) experiments is essential for unambiguous structural assignment.

Theoretical Framework & Predicted Data

¹H NMR Spectroscopy provides information on the number of different types of protons and their neighboring environments. For this compound, we anticipate signals for the aromatic protons, the two distinct methylene groups of the ethoxy chain, and the hydroxyl protons. The chemical shift of the hydroxyl protons is highly dependent on solvent, concentration, and temperature.[1][2] Using a hydrogen-bond-accepting solvent like DMSO-d₆ is advisable as it slows down proton exchange, resulting in sharper, more observable -OH signals.[1][3]

¹³C NMR and DEPT-135 Spectroscopy reveal the number of unique carbon environments and the number of hydrogens attached to each carbon. The DEPT-135 experiment is particularly informative, showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.[4][5][6]

2D NMR (COSY & HSQC) establishes connectivity. Correlation Spectroscopy (COSY) identifies protons that are coupled to each other (typically 2-3 bonds apart), allowing for the mapping of proton spin systems.[7][8] Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to the carbons they are attached to (one-bond correlation).[7][9]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom Label | Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |

| 1, 2 | C-O (Aromatic) | - | - | ~148 | Absent |

| 3, 6 | Ar-H | ~6.95 | m | ~121 | Positive |

| 4, 5 | Ar-H | ~6.85 | m | ~115 | Positive |

| 7, 7' | Ar-O-C H₂ | ~4.05 | t | ~69 | Negative |

| 8, 8' | HO-C H₂ | ~3.70 | t | ~60 | Negative |

| 9, 9' | -OH | ~4.90 | t | - | - |

Note: Predicted values are based on the analysis of structurally similar compounds such as catechol, ethoxybenzene, and diethylene glycol. Actual values may vary.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ helps to resolve the hydroxyl proton signals.[1]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Set a spectral width of approximately 12 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C{¹H} NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 1024 scans.

-

-

DEPT-135 Acquisition:

-

COSY Acquisition:

-

Acquire a gradient-enhanced COSY (gCOSY) spectrum.

-

Collect at least 256 increments in the indirect dimension (t₁) with 8 scans per increment.

-

-

HSQC Acquisition:

Visualization: NMR Interpretation Workflow

The following diagram outlines the logical process for structural elucidation using the acquired NMR data.

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Theoretical Framework & Expected Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions from the O-H, C-O, and aromatic C-H and C=C bonds. The presence of hydrogen bonding in the alcohol groups will result in a broad O-H stretching band.[11] Aromatic ethers typically show two characteristic C-O stretching bands.[11][12]

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3500 - 3200 | O-H (Alcohol) | Stretch (H-bonded) | Strong, Broad |

| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium to Weak |

| 2950 - 2850 | C-H (Aliphatic) | Stretch | Medium |

| 1600 - 1450 | C=C (Aromatic) | Ring Stretch | Medium |

| ~1250 | C-O (Aryl Ether) | Asymmetric Stretch | Strong |

| ~1050 | C-O (Alkyl Ether/Alcohol) | Stretch | Strong |

Experimental Protocol: FTIR-ATR Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add at least 32 scans to achieve a high-quality spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high-resolution instruments, the elemental composition of a molecule. The choice of ionization technique is critical.

Theoretical Framework & Expected Spectrum

Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar molecules like this compound. It typically produces protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺), with minimal fragmentation.[13] This is highly advantageous for confirming the molecular weight.[14]

Electron Impact (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation.[15][16] While this can make identifying the molecular ion challenging, the resulting fragmentation pattern provides valuable structural information. For this molecule, characteristic fragments would arise from the cleavage of the ether C-O bonds and the loss of the hydroxyethyl groups.

Table 3: Predicted m/z Values for Key Ions

| Ionization | Predicted m/z | Ion Formula | Notes |

| ESI (+) | 199.0965 | [C₁₀H₁₅O₄]⁺ | Protonated molecule [M+H]⁺ |

| ESI (+) | 221.0784 | [C₁₀H₁₄O₄Na]⁺ | Sodium adduct [M+Na]⁺ |

| EI | 198 | [C₁₀H₁₄O₄]⁺˙ | Molecular ion (M⁺˙) |

| EI | 153 | [C₈H₉O₃]⁺ | Loss of -CH₂CH₂OH |

| EI | 137 | [C₈H₉O₂]⁺ | Loss of -OCH₂CH₂OH |

| EI | 109 | [C₆H₅O₂]⁺ | Catechol fragment ion |

| EI | 45 | [C₂H₅O]⁺ | Hydroxyethyl fragment ion |

Experimental Protocol: LC-MS (ESI) Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL with the mobile phase.

-

Chromatography (Optional but Recommended): Use a C18 reverse-phase HPLC column to ensure sample purity before it enters the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.

-

Mass Spectrometer Settings (Positive ESI Mode):

-

Ion Source: Electrospray Ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Drying Gas (N₂): Set to a flow rate and temperature appropriate for the solvent flow rate (e.g., 10 L/min at 300 °C).

-

Mass Range: Scan from m/z 50 to 500.

-

-

Data Acquisition: Inject the sample and acquire the mass spectrum. The primary peak of interest should correspond to the [M+H]⁺ or [M+Na]⁺ ion.

Integrated Spectroscopic Characterization Workflow

Confirming the identity and purity of a compound requires the synergistic use of all three techniques. The workflow below illustrates how data from MS, IR, and NMR are integrated for a comprehensive analysis.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The structural characterization of this compound is achieved through a logical and systematic application of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula, infrared spectroscopy verifies the presence of essential functional groups, and a comprehensive suite of NMR experiments unambiguously determines the atomic connectivity. By following the protocols and interpretation workflows detailed in this guide, researchers can confidently verify the structure and purity of this compound, ensuring its suitability for downstream applications.

References

-

Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

Reddit r/Chempros. (2023). Hydroxyl Groups in NMR. [Link]

-

University of Calgary. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

-

University of Cambridge. (n.d.). 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

-

ResearchGate. (2018). Do hydroxyl peaks disappear from proton NMR spectra in DMSO-d6 with water present?[Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central. [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

Smith, B. C. (2017). The C-O Bond, Part III: Ethers By a Knockout. Spectroscopy Online. [Link]

-

University of Notre Dame. (n.d.). Ionization Modes. Mass Spectrometry & Proteomics Facility. [Link]

-

Wikipedia. (n.d.). Electrospray ionization. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. emerypharma.com [emerypharma.com]

- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 10. web.uvic.ca [web.uvic.ca]

- 11. youtube.com [youtube.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 14. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 16. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]

"IUPAC name for 1,2-Bis(2-hydroxyethoxy)benzene"

An In-Depth Technical Guide to 2,2'-(1,2-Phenylenedioxy)diethanol

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1,2-Bis(2-hydroxyethoxy)benzene. The officially recognized IUPAC name for this molecule is 2,2'-(1,2-Phenylenedioxy)diethanol . This document details its chemical structure, nomenclature, physicochemical properties, and a validated synthesis protocol. Furthermore, it explores the compound's potential applications within scientific research and drug development, drawing insights from the broader class of catechol ether derivatives. Methodologies for analytical characterization and essential safety protocols are also presented to provide a complete foundational resource for professionals in the field.

Nomenclature and Chemical Structure

The precise identification of a chemical entity is foundational to scientific research. The compound is an aromatic diether derived from catechol (1,2-dihydroxybenzene).

-

Systematic IUPAC Name: 2,2'-(1,2-Phenylenedioxy)diethanol[1]

-

Common Synonyms: this compound, 2,2'-(o-Phenylenedioxy)diethanol, O,O'-Bis(2-hydroxyethoxy)benzene[1]

-

CAS Number: 10234-40-9[1]

-

Molecular Formula: C₁₀H₁₄O₄[1]

The structure consists of a central benzene ring substituted at the 1 and 2 (ortho) positions with 2-hydroxyethoxy chains.

Caption: Chemical structure of 2,2'-(1,2-Phenylenedioxy)diethanol.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is critical for its application in experimental design, formulation, and synthesis.

| Property | Value | Source |

| Appearance | White to off-white solid/powder | |

| Melting Point | 75-78 °C | [1] |

| Boiling Point | Data not readily available | |

| Molecular Weight | 198.22 g/mol | [1][2] |

| Linear Formula | C₆H₄(OCH₂CH₂OH)₂ | |

| InChI Key | JWTDCPGVNRBTKT-UHFFFAOYSA-N |

Synthesis and Manufacturing

The synthesis of 2,2'-(1,2-Phenylenedioxy)diethanol is most commonly achieved via the Williamson ether synthesis. This well-established reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, catechol serves as the diol precursor.

Synthesis Pathway

The reaction proceeds by treating catechol with a base (e.g., sodium hydroxide) to form the disodium catecholate intermediate. This is followed by a nucleophilic substitution reaction with 2-chloroethanol to yield the final product.

Caption: Williamson ether synthesis workflow for 2,2'-(1,2-Phenylenedioxy)diethanol.

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.

-

Reaction Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagent Addition: Charge the flask with catechol (11.0 g, 0.1 mol) and anhydrous N,N-Dimethylformamide (DMF, 100 mL).

-

Deprotonation: While stirring, add sodium hydroxide pellets (8.8 g, 0.22 mol) portion-wise. An exotherm may be observed. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the disodium catecholate.

-

Nucleophilic Attack: Add 2-chloroethanol (17.7 g, 0.22 mol) to the mixture dropwise via an addition funnel.

-

Reaction: Heat the reaction mixture to 90°C and maintain under reflux for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into 300 mL of deionized water. Neutralize the solution with 1M HCl until pH ~7. Transfer the aqueous mixture to a separatory funnel and extract three times with 100 mL portions of ethyl acetate.

-

Purification: Combine the organic extracts and wash twice with 100 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Isolation: Recrystallize the resulting crude solid from an ethanol/water mixture to yield the pure 2,2'-(1,2-Phenylenedioxy)diethanol as a white crystalline solid.

Applications in Research and Drug Development

While specific research on 2,2'-(1,2-Phenylenedioxy)diethanol is limited, the broader class of catechol and its ether derivatives are versatile pharmacophores and building blocks in medicinal chemistry and materials science.[3]

Precursor for Bioactive Molecules

Catechol derivatives are fundamental to the synthesis of various pharmaceutical agents, including antioxidants and anti-inflammatory compounds.[4] The two primary alcohol functional groups on 2,2'-(1,2-Phenylenedioxy)diethanol make it an ideal candidate for further functionalization. It can serve as a scaffold to create more complex molecules, potentially leading to novel phosphodiesterase (PDE) IV inhibitors or other enzyme-targeted drugs.[5]

Role in Polymer Chemistry and Materials Science

The isomeric compounds, 1,4-Bis(2-hydroxyethoxy)benzene and 1,3-Bis(2-hydroxyethoxy)benzene, are utilized as chain extenders and curing agents in the production of polyurethane resins.[6][7][8] By analogy, 2,2'-(1,2-Phenylenedioxy)diethanol could be investigated for similar applications, potentially imparting unique flexibility and thermal properties to polymers due to its ortho substitution pattern.

Potential as an Antioxidant and Chelating Agent

The catechol moiety is known for its antioxidant and metal-chelating properties.[3] These properties are crucial in drug development to enhance formulation stability and to mitigate oxidative stress in biological systems.[3] Research could explore whether the hydroxyethoxy side chains of this compound modulate this intrinsic antioxidant activity, potentially improving bioavailability or reducing toxicity.[9] The conjugation of catechol-containing polymers to materials like hyaluronic acid has been shown to improve adhesive properties for biomedical applications such as wound healing and drug delivery.[10]

Analytical Methodologies

To ensure the purity and identity of synthesized 2,2'-(1,2-Phenylenedioxy)diethanol, a robust analytical workflow is essential. High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing purity.

Purity Assessment by HPLC

A standard protocol involves a reversed-phase HPLC system with UV detection.

Caption: Standard workflow for purity analysis by HPLC.

Typical HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Acetonitrile:Water (50:50 v/v), isocratic

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 275 nm

-

Injection Volume: 10 µL

This method allows for the quantification of the main peak and the detection of any residual starting materials or by-products.[11]

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS): Provides the exact molecular weight, confirming the elemental composition.

Safety and Handling

According to available safety data sheets, 2,2'-(1,2-Phenylenedioxy)diethanol is not classified as a hazardous substance under US OSHA Hazard Communication Standards.[12] However, adherence to good industrial hygiene and safety practices is mandatory.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[12][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Ensure adequate ventilation or work within a chemical fume hood.[12][13]

-

First Aid:

-

Fire Safety: Use extinguishing media appropriate for the surrounding environment. Combustion may produce carbon monoxide (CO) and carbon dioxide (CO₂).[12]

Conclusion

2,2'-(1,2-Phenylenedioxy)diethanol is a well-defined chemical compound with established synthesis and analytical protocols. While its direct applications in drug development have yet to be extensively explored, its structural relationship to the versatile catechol pharmacophore suggests significant potential. As a stable diol, it serves as a valuable building block for creating more complex molecules and polymers. This guide provides the foundational knowledge necessary for researchers to handle, synthesize, and investigate this compound for novel applications in medicinal chemistry and materials science.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Catechol in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene. Retrieved from [Link]

- Gopiwad, P. (2024). Medicinal chemistry of catechol, a versatile pharmacophore. Journal of Pharmaceutical Research and Reports.

-

PubMed. (n.d.). Synthesis and Biological Studies of Catechol Ether Type Derivatives as Potential Phosphodiesterase (PDE) IV Inhibitors. Retrieved from [Link]

-

precisionFDA. (n.d.). 2,2'-(P-PHENYLENEDIOXY)DIETHANOL. Retrieved from [Link]

-

CORDIS. (n.d.). For a realistic catechol drug design. Retrieved from [Link]

-

EnvironmentalChemistry.com. (n.d.). Chemical Database: 1,4-Bis(2-Hydroxyethoxy)Benzene. Retrieved from [Link]

-

MDPI. (2020). Adhesive Catechol-Conjugated Hyaluronic Acid for Biomedical Applications: A Mini Review. Retrieved from [Link]

-

European Union. (2014). Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive. Retrieved from [Link]

-

OSHA. (2021). OSHA Method 5002. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). 2,2'-(P-PHENYLENEDIOXY)DIETHANOL. Retrieved from [Link]

-

eCFR. (n.d.). 21 CFR 177.1680 -- Polyurethane resins. Retrieved from [Link]

- Google Patents. (n.d.). US5326887A - Process for the preparation of 1,4-dioxane-2,5-diones.

-

PubMed. (2012). Determination of antioxidant activity in foods and beverages by reaction with 2,2'-diphenyl-1-picrylhydrazyl (DPPH): collaborative study. Retrieved from [Link]

-

GovInfo. (n.d.). Food and Drug Administration, HHS § 177.1680. Retrieved from [Link]

- Google Patents. (n.d.). US11180507B2 - Synthesis of functionalizable or functionalized poly(3,4-ethylenedioxythiphene)-based polymers and monomers therefor.

Sources

- 1. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [amp.chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. ctppc.org [ctppc.org]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and biological studies of catechol ether type derivatives as potential phosphodiesterase (PDE) IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 21 CFR § 177.1680 - Polyurethane resins. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 7. eCFR :: 21 CFR 177.1680 -- Polyurethane resins. [ecfr.gov]

- 8. govinfo.gov [govinfo.gov]

- 9. For a realistic catechol drug design | Results in Brief | FP4 | CORDIS | European Commission [cordis.europa.eu]

- 10. Adhesive Catechol-Conjugated Hyaluronic Acid for Biomedical Applications: A Mini Review [mdpi.com]

- 11. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 12. fishersci.com [fishersci.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

"molecular weight and formula of 1,2-Bis(2-hydroxyethoxy)benzene"

Abstract

This technical guide provides a comprehensive overview of 1,2-Bis(2-hydroxyethoxy)benzene, a significant yet specialized chemical intermediate. Addressed to researchers, scientists, and professionals in drug development and materials science, this document details the molecule's fundamental properties, chemical formula, and molecular weight. It presents a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, elucidating the mechanistic choices behind the procedure. Furthermore, this guide explores the primary application of this molecule as a crucial precursor in the synthesis of macrocyclic polyethers, specifically dibenzo-18-crown-6, and outlines the standard analytical methodologies for its characterization and quality control. Safety protocols and handling guidelines are also provided to ensure its proper use in a laboratory setting.

Introduction and Core Molecular Identity

This compound, also known by its synonyms 2,2'-(o-Phenylenedioxy)diethanol and O,O'-Bis(2-hydroxyethoxy)benzene, is an aromatic diol. Its structure consists of a benzene ring substituted at the ortho positions with two hydroxyethoxy groups. While its isomers, particularly the 1,3- and 1,4-substituted analogues, are more commonly utilized as chain extenders in polymer science, the unique ortho positioning of the side chains in this compound makes it an ideal building block for specific macrocyclic structures.[1][2] Its primary utility lies not in direct application but as a high-purity intermediate for multi-step organic syntheses.

Molecular Formula and Weight

The fundamental chemical identity of a compound is defined by its molecular formula and weight. These parameters are critical for stoichiometric calculations in synthesis, as well as for analytical characterization, particularly in mass spectrometry.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄O₄ | [3][4] |

| Molecular Weight | 198.22 g/mol | [3][5] |

| CAS Number | 10234-40-9 | [3][4] |

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and application in various solvent systems. This compound is a solid at room temperature, which simplifies its storage and handling compared to liquid analogues.

| Property | Value | Source(s) |

| Appearance | White to light beige crystalline powder | [5] |

| Melting Point | 75-78 °C | [3][5][6] |

| Boiling Point | 356 °C | [6] |

| Storage | Store at 2-8°C in a refrigerator | [4] |

Synthesis Protocol: The Williamson Ether Synthesis

The preparation of this compound is most effectively and commonly achieved through the Williamson ether synthesis.[7][8][9] This classic Sₙ2 reaction is ideal for forming the ether linkages between the catechol (1,2-dihydroxybenzene) core and the hydroxyethyl side chains. The choice of this method is predicated on its reliability, high potential yield, and the ready availability of the starting materials.

The reaction proceeds in two key steps:

-

Deprotonation: A strong base is used to deprotonate the phenolic hydroxyl groups of catechol, forming a more nucleophilic phenoxide. The acidity of phenols is sufficient to allow for the use of bases like sodium hydroxide or potassium hydroxide.[10][11]

-

Nucleophilic Substitution: The resulting disodium or dipotassium catecholate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide, in this case, 2-chloroethanol. This Sₙ2 displacement of the chloride leaving group forms the desired ether bonds.[9]

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for use by trained professionals in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Sodium hydroxide (NaOH) pellets

-

2-Chloroethanol

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (drying agent)

-

Hydrochloric acid (HCl), 1M solution

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Flask Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve catechol (1.0 eq.) in anhydrous DMF. The use of a polar aprotic solvent like DMF or DMSO accelerates Sₙ2 reactions.[8]

-

Base Addition: Carefully add sodium hydroxide (2.2 eq.) to the solution. The slight excess of base ensures complete deprotonation of both phenolic hydroxyl groups. Stir the mixture at room temperature for 30 minutes.

-

Alkyl Halide Addition: Slowly add 2-chloroethanol (2.2 eq.) to the reaction mixture. An exothermic reaction may be observed.

-

Reflux: Heat the mixture to 90-100°C and maintain reflux for 4-6 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a beaker containing cold water.

-

Neutralization & Extraction: Acidify the aqueous solution with 1M HCl to a neutral pH. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.[10]

-

Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium bicarbonate solution to remove any unreacted acidic starting materials.[10]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Applications in Research and Development

The primary and most significant application of this compound is its role as a key precursor in the synthesis of dibenzo-18-crown-6.[1][12][13]

Precursor to Dibenzo-18-crown-6

Crown ethers are macrocyclic ligands with a high affinity and selectivity for specific cations. Dibenzo-18-crown-6 is a well-known crown ether that selectively binds potassium ions (K⁺). The synthesis of this macrocycle often involves the reaction of this compound with bis(2-chloroethyl) ether in the presence of a base.[1][12] The ortho-positioning of the two hydroxyethoxy arms is sterically ideal for this cyclization reaction, leading to the formation of the 18-membered ring.

Caption: Synthesis of Dibenzo-18-crown-6.

The resulting dibenzo-18-crown-6 has applications in phase-transfer catalysis, ion-selective electrodes, and the study of ion transport across biological membranes.

Analytical Characterization

To ensure the purity and confirm the identity of synthesized this compound, several analytical techniques are employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: A multiplet in the range of δ 6.8-7.0 ppm, integrating to 4 protons. The ortho-substitution pattern will lead to a complex splitting pattern.

-

Methylene Protons (-O-CH₂-): Two triplets, each integrating to 4 protons (for -O-CH₂-CH₂-OH), would be expected around δ 3.8-4.2 ppm. The protons closer to the aromatic ring will be slightly more downfield.

-

Hydroxyl Protons (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent, integrating to 2 protons. This signal will disappear upon the addition of D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms.

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-150 ppm). Two signals will correspond to the substituted carbons (C-O) and two to the unsubstituted carbons (C-H). The C-O carbons will be further downfield.[14]

-

Aliphatic Carbons: Two distinct signals are expected for the methylene carbons (-O-CH₂- and -CH₂-OH) in the range of δ 60-70 ppm.[14]

-

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern, confirming the identity and assessing purity.

-

Molecular Ion Peak (M⁺): A peak at m/z = 198.22 corresponding to the molecular weight of the compound is expected.

-

Fragmentation Pattern: The stable benzene ring is unlikely to fragment.[15] Common fragmentation would involve the loss of parts of the hydroxyethoxy side chains, such as the loss of a CH₂OH group (m/z = 31) or a C₂H₄O group (m/z = 44).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the final product. A reversed-phase column (e.g., C18) with a mobile phase of acetonitrile/water or methanol/water gradient would be suitable for analysis. Purity is determined by the relative area of the product peak, with a high-purity sample showing a single major peak.

Safety and Handling

While not classified as a hazardous substance under OSHA, standard laboratory safety practices should always be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable chemical intermediate with a specific and important role in the synthesis of macrocyclic compounds like dibenzo-18-crown-6. Its synthesis via the Williamson ether reaction is a robust and well-understood process. While its direct applications are limited compared to its isomers, its utility as a specialized building block ensures its continued relevance in synthetic organic chemistry and related scientific fields. This guide provides the foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to utilize this molecule effectively in their work.

References

- Durst, H. D., & Gokel, G. W. (n.d.). Experimental Organic Chemistry. Adapted procedure for Williamson Ether Synthesis.

- Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for [Compound Name].

- Williamson Ether Synthesis Laboratory Manual. (n.d.). Phenacetin Synthesis. DePauw University.

- University of Regensburg. (n.d.). 13C NMR Spectroscopy.

- ChemicalBook. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene(102-40-9) 1H NMR spectrum.

- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-429.

- Carmack, M., Feit, C. J., & Inouye, Y. (n.d.). Organic Syntheses Procedure.

- Experiment 06: Williamson Ether Synthesis. (n.d.). University of Michigan-Dearborn.

- PubChem. (n.d.). 1,3-Bis(2-hydroxyethoxy)benzene.

- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

- Mendeleev Communications. (n.d.). Photochemical synthesis of dibenzo-18-crown-6 ligands. RSC Publishing.

- ResearchGate. (2025, November 26). Exploring the reaction pathway involved in the dibenzo-18-crown-6 synthesis.

- Wikipedia. (n.d.). Dibenzo-18-crown-6.

- ResearchGate. (n.d.).

- University of Calgary. (n.d.). Proton and C-13 chemical shifts.

- Sigma-Aldrich. (n.d.). 2,2'-(o-Phenylenedioxy)diethanol 97%.

- Google Patents. (n.d.).

- Sigma-Aldrich. (n.d.). 2,2'-(o-Phenylenedioxy)diethanol.

- Organic Syntheses. (n.d.). Dicyclohexyl-18-crown-6 polyether.

- Pharmaffiliates. (n.d.). CAS No: 10234-40-9 | Product Name: 2,2′-(o-Phenylenedioxy)diethanol.

- Organic Syntheses. (n.d.).

- Google Patents. (n.d.). CN100395243C - Improved Synthetic Process of Dicyclohexyl-18-Crown-6.

- ResearchGate. (2011, November 25). Shall benzene fragment in GC-MS?.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science.

- PubChem. (n.d.). 1,2-Bis(1-hydroxyethyl)benzene.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 1,4-Bis(2-hydroxyethoxy)benzene.

- The Good Scents Company. (n.d.). 1,3-bis(2-hydroxyethoxy)benzene, 102-40-9.

- Quick Company. (n.d.). A Process For Preparing 2(2 Chloroethoxy) Ethanol.

- MDPI. (2023, May 29). Biphenarenes, Versatile Synthetic Macrocycles for Supramolecular Chemistry.

- Semantic Scholar. (n.d.).

- Google Patents. (n.d.). WO2017039011A1 - Ethoxylation catalyst and manufacturing method therefor.

- ZhangJia Gang YaRui Chemical Co., Ltd. (n.d.). 1,3-Bis(2-Hydroxyethoxy)Benzene|HER-Solid.

- CORE. (n.d.).

- ChemicalBook. (n.d.). O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9.

- Google Patents. (n.d.).

- Fisher Scientific. (n.d.). 1,4-Bis(2-hydroxyethoxy)benzene 95.0+%, TCI America™.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. 2,2 -(o-Phenylenedioxy)diethanol 97 10234-40-9 [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. O,O'-BIS(2-HYDROXYETHOXY)BENZENE | 10234-40-9 [chemicalbook.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. The Williamson Ether Synthesis [cs.gordon.edu]

- 11. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 12. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. che.hw.ac.uk [che.hw.ac.uk]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1,2-Bis(2-hydroxyethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Bis(2-hydroxyethoxy)benzene, also known by its CAS Registry Number 10234-40-9, is an aromatic ether with significant potential in various scientific fields, particularly in medicinal chemistry and drug development. Its molecular structure, characterized by a catechol backbone functionalized with two hydroxyethoxy side chains, imparts unique solubility and reactivity characteristics. As a biomedical compound, it serves as a crucial precursor in the synthesis of a range of pharmaceutical agents, with potential applications in therapies targeting the central nervous system, cardiovascular diseases, and oncology.[1] A thorough understanding of its fundamental physicochemical properties, such as melting and boiling points, is paramount for its effective utilization in research and manufacturing. These thermal constants are critical indicators of purity, inform purification strategies, and are essential for the design of safe and efficient synthetic protocols and formulation processes. This guide provides a comprehensive overview of the melting and boiling points of this compound, details established methodologies for their experimental determination, and outlines a representative synthetic route.

Thermal Properties of this compound

The melting and boiling points of a compound are definitive physical constants that are intrinsic to its molecular structure and the intermolecular forces that govern its solid and liquid states. For this compound, these values have been experimentally determined and are summarized in the table below.

| Physical Property | Value |

| Melting Point | 75-78 °C[1][2] |

| Boiling Point | 355.9 °C at 760 mmHg (approximately 356 °C)[1][2] |

The relatively high boiling point is indicative of the compound's molecular weight and the presence of hydrogen bonding capabilities due to the terminal hydroxyl groups, which require significant thermal energy to overcome. The melting point range suggests a crystalline solid at ambient temperatures.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is fundamental to compound characterization and purity assessment. The following sections detail the standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of a pure crystalline solid is typically a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. Impurities tend to depress and broaden the melting point range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus, which typically consists of a heated block or an oil bath.

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow, typically within 1-2 °C.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of this compound is placed in a distillation flask. The flask is fitted with a condenser, a thermometer with the bulb positioned at the vapor outlet to the condenser, and a collection vessel.

-

Heating: The flask is heated gently. The liquid will begin to boil, and its vapor will travel up into the condenser.

-

Temperature Reading: The temperature of the vapor is monitored. The boiling point is the stable temperature at which the vapor is condensing and being collected in the receiving flask. This temperature should remain constant throughout the distillation of a pure substance.

-

Pressure Correction: It is crucial to note the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure (760 mmHg) using a nomograph or appropriate equations if necessary.

Synthesis of this compound

A common and effective method for the preparation of this compound is through the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, catechol is deprotonated to form a phenoxide, which then reacts with a suitable two-carbon electrophile bearing a hydroxyl group, such as 2-chloroethanol.

Reaction Scheme:

A representative Williamson ether synthesis workflow.

Experimental Protocol:

-

Reaction Setup: To a solution of catechol in a suitable solvent (e.g., ethanol or DMF) in a round-bottom flask, a strong base such as sodium hydroxide is added to deprotonate the phenolic hydroxyl groups, forming the sodium salt of catechol.

-

Nucleophilic Substitution: 2-Chloroethanol is then added to the reaction mixture. The mixture is heated to reflux to facilitate the SN2 reaction, where the catecholate displaces the chloride ion from two molecules of 2-chloroethanol.

-

Workup: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water to remove inorganic salts.

-

Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield pure this compound.

Conclusion

This technical guide has provided essential information on the melting and boiling points of this compound, critical parameters for its handling, purification, and application in research and development. The detailed methodologies for the experimental determination of these properties, along with a representative synthetic protocol, offer a solid foundation for scientists and professionals working with this versatile compound. Adherence to precise experimental techniques is crucial for obtaining accurate data and ensuring the purity of the material, which is a prerequisite for its successful application in the synthesis of novel pharmaceutical agents and other advanced materials.

References

-

PrepChem.com. Synthesis of 1,2-di(hydroxyethyl)benzene. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Role of 1,3-Bis(2-hydroxyethoxy)benzene in Modern Polymer Science. [Link]

-

ZhangJia Gang YaRui Chemical Co., Ltd. 1,3-Bis(2-Hydroxyethoxy)Benzene|HER-Solid. [Link]

-

Cole-Parmer. Material Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Performance Enhancements. [Link]

-

PubChem. 1,3-Bis(2-hydroxyethoxy)benzene. [Link]

-

EnvironmentalChemistry.com. 1,4-Bis(2-Hydroxyethoxy)Benzene. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Chemical Intermediate You Need: Understanding 1,3-Bis(2-hydroxyethoxy)benzene. [Link]

-

The Good Scents Company. 1,3-bis(2-hydroxyethoxy)benzene. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Chemical Profile of 1,3-Bis(2-hydroxyethoxy)benzene: Properties and Uses. [Link]

Sources

The Solubility of 1,2-Bis(2-hydroxyethoxy)benzene in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists

Abstract

Solubility is a critical physicochemical parameter that governs the efficacy, formulation, and delivery of active pharmaceutical ingredients (APIs). 1,2-Bis(2-hydroxyethoxy)benzene, a catechol derivative, presents a unique structural combination of an aromatic core, ether linkages, and terminal hydroxyl groups, making its interaction with organic solvents a subject of significant interest in pharmaceutical and materials science. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive public data, this document synthesizes theoretical principles, comparative data from its isomers and parent compound, detailed experimental methodologies for solubility determination, and potential applications in drug development. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with this and structurally related molecules.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

The journey of a drug molecule from a promising candidate to a therapeutic reality is profoundly influenced by its solubility. This fundamental property dictates how a compound will behave at every stage of development, from initial screening and synthesis to formulation and in vivo performance. Poor solubility can lead to low bioavailability, erratic absorption, and challenges in developing viable dosage forms, ultimately hindering the therapeutic potential of an otherwise potent API.